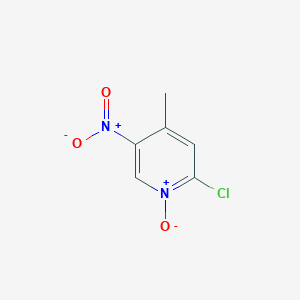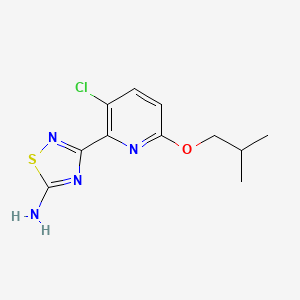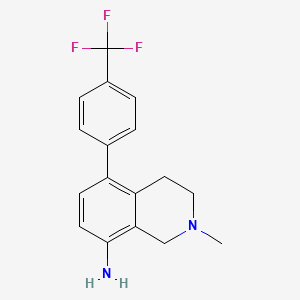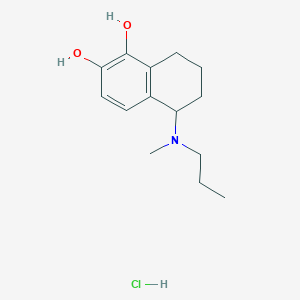
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is often used in scientific research to study the effects of dopamine on various biological systems . The compound has a molecular formula of C14H21NO2.HCl and a molecular weight of 271.78 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a tetralin derivative.
Hydroxylation: The tetralin derivative undergoes hydroxylation to introduce hydroxyl groups at the 5 and 6 positions.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the N-methyl-N-propylamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Hydroxylation: Using large reactors for the hydroxylation step.
Efficient Amination: Employing optimized conditions for the amination step to ensure high yield.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehydroxylated tetralin derivatives.
Substitution: N-substituted aminotetraline derivatives.
Scientific Research Applications
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.
Biology: Employed in studies to understand the role of dopamine in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting dopamine receptors.
Mechanism of Action
The compound exerts its effects by binding to dopamine receptors, specifically the D1 receptor subtype. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of dopamine receptors influences various physiological processes, including motor control, mood regulation, and reward pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with similar properties.
3-[2-(Diproplyamino)ethyl]phenol hydrobromide: A compound with a similar structure and function.
TL 102 hydrobromide: Another dopamine receptor agonist used in research.
Uniqueness
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is unique due to its specific hydroxylation pattern and the presence of the N-methyl-N-propylamine group. These structural features contribute to its high affinity and selectivity for dopamine receptors, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H22ClNO2 |
|---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
5-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-9-15(2)12-6-4-5-11-10(12)7-8-13(16)14(11)17;/h7-8,12,16-17H,3-6,9H2,1-2H3;1H |
InChI Key |
LSDLDSTUGVAEJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1CCCC2=C1C=CC(=C2O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


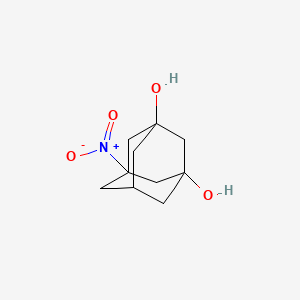
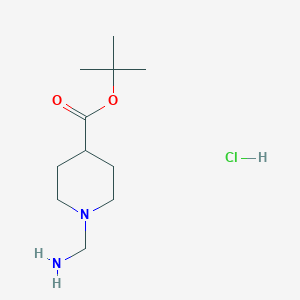

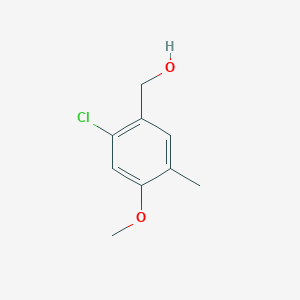
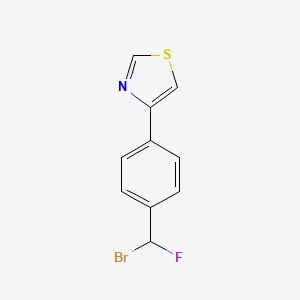

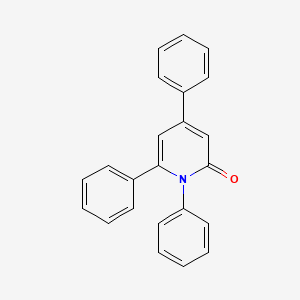


![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)

